molecular formula C7H10N2S B13218435 (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine

(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine

Katalognummer: B13218435
Molekulargewicht: 154.24 g/mol
InChI-Schlüssel: MLHMXNRCJFPJOB-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine is a heterocyclic organic compound that features a benzothiazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or acyl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology

The compound has shown potential in biological studies, particularly in the development of enzyme inhibitors. Its ability to interact with specific biological targets makes it a valuable tool in biochemical research .

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their therapeutic potential. These derivatives exhibit various pharmacological activities, including antimicrobial and anticancer properties .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of dyes, pigments, and polymers .

Wirkmechanismus

The mechanism of action of (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the desired therapeutic effect .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, (6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-amine stands out due to its specific substitution pattern on the benzothiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H10N2S

Molekulargewicht

154.24 g/mol

IUPAC-Name

(6S)-4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine

InChI

InChI=1S/C7H10N2S/c8-5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3,8H2/t5-/m0/s1

InChI-Schlüssel

MLHMXNRCJFPJOB-YFKPBYRVSA-N

Isomerische SMILES

C1CC2=C(C[C@H]1N)SC=N2

Kanonische SMILES

C1CC2=C(CC1N)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.